Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)-
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Overview
Description
Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a phenol group attached to an indole ring, which is further substituted with two methoxy groups at positions 4 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this method, phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring. The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as methylation to introduce methoxy groups and subsequent cyclization to form the indole ring. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1-propenyl)-2,6-dimethoxy: Another indole derivative with similar structural features.
Phenol, 4-[4-(dimethylamino)phenylmethyl]-2,6-bis(1,1-dimethylethyl): A compound with additional substituents on the indole ring
Uniqueness
Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 4 and 6 enhances its stability and reactivity compared to other indole derivatives .
Properties
CAS No. |
827024-93-1 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-(4,6-dimethoxy-1H-indol-3-yl)phenol |
InChI |
InChI=1S/C16H15NO3/c1-19-12-7-14-16(15(8-12)20-2)13(9-17-14)10-3-5-11(18)6-4-10/h3-9,17-18H,1-2H3 |
InChI Key |
LSFUDTLFDKCQCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CN2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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